An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 4-iodosalicylate
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 4-iodosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-iodosalicylate is an aromatic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. As a derivative of salicylic acid, it belongs to a class of compounds renowned for their therapeutic properties, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs). The introduction of an iodine atom at the 4-position of the salicylate scaffold offers a valuable tool for synthetic chemists, enabling further functionalization through various cross-coupling reactions to generate novel molecular entities with potentially enhanced or unique biological activities. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodology of methyl 4-iodosalicylate, tailored for professionals engaged in chemical and pharmaceutical research.
Chemical Structure and Identifiers
The molecular structure of methyl 4-iodosalicylate consists of a benzene ring substituted with a hydroxyl group at the 2-position, a methyl ester at the 1-position, and an iodine atom at the 4-position.
| Identifier | Value |
| IUPAC Name | methyl 2-hydroxy-4-iodobenzoate[1] |
| Synonyms | Methyl 4-iodosalicylate, 4-Iodosalicylic acid methyl ester, 2-Hydroxy-4-iodobenzoic acid methyl ester[2] |
| CAS Number | 18179-39-0[3][4][5][6] |
| Molecular Formula | C₈H₇IO₃[5] |
| SMILES | COC(=O)c1ccc(I)cc1O[3][6] |
| InChI | 1S/C8H7IO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3[3] |
| InChIKey | WUFUURSWOJROKY-UHFFFAOYSA-N[5] |
Physicochemical Properties
A summary of the key physicochemical properties of methyl 4-iodosalicylate is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 278.04 g/mol | [3] |
| Appearance | White to gray to brown powder or crystals | [2] |
| Melting Point | 69-73 °C | [3][6] |
| Purity | >98.0% (GC) | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.5 | Singlet | 1H | Ar-OH |
| ~7.8 | Doublet | 1H | Ar-H (position 6) |
| ~7.4 | Doublet of doublets | 1H | Ar-H (position 5) |
| ~7.0 | Doublet | 1H | Ar-H (position 3) |
| ~3.9 | Singlet | 3H | -O-CH₃ |
Note: The predicted chemical shifts are based on the known spectrum of methyl salicylate and the expected electronic effects of the iodine substituent.
¹³C NMR (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O (ester) |
| ~160 | C -OH |
| ~140 | C -H (position 6) |
| ~132 | C -H (position 5) |
| ~120 | C -H (position 3) |
| ~115 | C -COOCH₃ |
| ~90 | C -I |
| ~52 | -O-C H₃ |
Note: The iodine atom is expected to have a significant shielding effect on the carbon to which it is attached, resulting in a lower chemical shift for C-4.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic vibrational frequencies for methyl 4-iodosalicylate are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3000 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl |
| ~1700 | C=O stretch | Ester carbonyl |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~850 | C-I stretch | Aryl iodide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of methyl 4-iodosalicylate are presented below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 278.95128 |
| [M+Na]⁺ | 300.93322 |
| [M-H]⁻ | 276.93672 |
| [M]⁺ | 277.94345 |
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the methoxy group (-OCH₃) from the molecular ion, followed by the loss of carbon monoxide (CO).
Experimental Protocols
Synthesis of Methyl 4-iodosalicylate via Fischer Esterification
This protocol describes a general method for the synthesis of methyl 4-iodosalicylate from 4-iodosalicylic acid and methanol using an acid catalyst.
Materials and Reagents:
-
4-Iodosalicylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-iodosalicylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the crude product.
-
Purification: The crude methyl 4-iodosalicylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Logical and Experimental Workflows
As specific signaling pathways for methyl 4-iodosalicylate are not well-documented in the context of drug development, a diagram illustrating the experimental workflow for its synthesis and characterization is provided below. This workflow is fundamental for any research involving this compound.
Caption: Experimental workflow for the synthesis and characterization of methyl 4-iodosalicylate.
Biological and Pharmacological Context
Salicylates, as a class, are known for their anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for many salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[7][8] The presence of the iodine atom in methyl 4-iodosalicylate makes it an attractive scaffold for the development of novel therapeutic agents. The carbon-iodine bond can serve as a handle for introducing various pharmacophores through reactions such as Suzuki, Stille, and Sonogashira cross-couplings. This allows for the exploration of a wider chemical space and the potential to modulate the biological activity, selectivity, and pharmacokinetic properties of the salicylate core. While specific pharmacological data for methyl 4-iodosalicylate is limited, its structural features suggest it as a valuable intermediate for the synthesis of new chemical entities with potential applications in areas such as inflammation, pain, and oncology.[9]
References
- 1. Methyl 4-iodosalicylate | C8H7IO3 | CID 11380407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. uni-saarland.de [uni-saarland.de]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. PubChemLite - Methyl 4-iodosalicylate (C8H7IO3) [pubchemlite.lcsb.uni.lu]
- 6. Methyl 4-iodosalicylate 97 18179-39-0 [sigmaaldrich.com]
- 7. webofjournals.com [webofjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural Salicylates and Their Roles in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
